Des(N,N-dimethylethanamine) Orphenadrine Dimer
Description
Properties
Molecular Formula |
C28H26O |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
1-methyl-2-[[(2-methylphenyl)-phenylmethoxy]-phenylmethyl]benzene |
InChI |
InChI=1S/C28H26O/c1-21-13-9-11-19-25(21)27(23-15-5-3-6-16-23)29-28(24-17-7-4-8-18-24)26-20-12-10-14-22(26)2/h3-20,27-28H,1-2H3 |
InChI Key |
ZCDCYZJXPRHZJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OC(C3=CC=CC=C3)C4=CC=CC=C4C |
Origin of Product |
United States |
Chemical Reactions Analysis
Structural and Analytical Characterization
The dimer’s molecular formula is C₂₈H₂₆O (molecular weight: 378.52 g/mol) . It is distinct from orphenadrine (C₁₈H₂₃NO) due to the removal of the N,N-dimethylethanamine moiety and subsequent dimerization.
Key Analytical Data
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₂₈H₂₆O | |
| Molecular Weight | 378.52 g/mol | |
| CAS Number | 40673-52-7 |
Formation and Stability
While direct reaction pathways for the dimer’s formation are not explicitly detailed in the literature, its synthesis likely involves:
-
Condensation reactions : Orphenadrine derivatives often form dimers through intermolecular reactions, potentially involving alcohol or amine groups.
-
Degradation pathways : The dimer may arise from the loss of the N,N-dimethylethanamine group in orphenadrine, followed by coupling of the resultant fragments.
For example, orphenadrine’s metabolism involves N-demethylation and subsequent oxidation , which could plausibly lead to reactive intermediates capable of forming dimers under specific conditions.
Analytical Techniques for Detection
The dimer is typically identified and quantified using advanced chromatographic and spectroscopic methods:
-
Mass spectrometry : Used to confirm molecular weight and structural integrity (e.g., LC-MS/MS) .
-
Spectrofluorometry : Employed in studies analyzing orphenadrine-related compounds, though not directly applied to the dimer .
-
Chromatographic separation : Techniques like RP-HPLC or TLC may resolve the dimer from other orphenadrine metabolites .
Implications in Pharmaceutical Analysis
The dimer is a potential impurity in orphenadrine formulations. Its presence must be monitored during drug synthesis and quality control due to:
Scientific Research Applications
Des(N,N-dimethylethanamine) Orphenadrine Dimer is a compound derived from orphenadrine, which is primarily recognized for its muscle relaxant and antihistaminic properties. This article explores its scientific research applications, focusing on its chemical properties, potential therapeutic uses, and relevant case studies.
Pharmacological Studies
This compound is significant in pharmacological research due to its structural similarity to orphenadrine. It can be utilized to:
- Investigate the mechanisms of action of muscle relaxants.
- Explore the antihistaminic effects and their implications in treating allergic reactions.
Toxicological Research
Research into the toxicological effects of this compound can provide insights into:
- The safety profiles of orphenadrine derivatives.
- The potential carcinogenic risks associated with heterocyclic amines, which are structurally related to this dimer .
Analytical Chemistry
The compound can be employed in analytical chemistry for:
- Developing methods for the simultaneous determination of orphenadrine and its metabolites in biological samples.
- Utilizing high-performance liquid chromatography (HPLC) techniques to study its pharmacokinetics .
Drug Development
As a dimer impurity, understanding this compound is critical in drug formulation processes:
- Assessing its stability and interactions with other pharmaceutical compounds.
- Evaluating its role in the efficacy and safety of formulations containing orphenadrine.
Case Study 1: Pharmacokinetics
A study conducted on the pharmacokinetics of orphenadrine indicated that the presence of dimers could affect absorption rates and bioavailability. Research demonstrated that dimer impurities might alter metabolic pathways, leading to variations in therapeutic outcomes .
Case Study 2: Toxicity Assessment
Research involving animal models has shown that exposure to compounds similar to this compound can lead to mutagenic effects. A comprehensive analysis highlighted the need for further studies on the long-term effects of such dimers on human health .
Mechanism of Action
The mechanism of action of Des(N,N-dimethylethanamine) Orphenadrine Dimer is related to its parent compound, Orphenadrine. Orphenadrine acts as a muscarinic antagonist, inhibiting the action of acetylcholine on muscarinic receptors. This leads to muscle relaxation and relief from muscle spasms . Additionally, Orphenadrine binds and inhibits both histamine H1 receptors and NMDA receptors, contributing to its antihistaminic and analgesic effects .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogs
Orphenadrine and Derivatives
- Orphenadrine Citrate: The parent compound, used clinically for musculoskeletal pain, has a molecular weight of 461.5 g/mol (). Its structure includes a dimethylaminoethyl chain linked to a diphenylmethoxy group.
- Orphenadrine Hydrochloride : A salt form with enhanced solubility, molecular weight 335.9 g/mol ().
Diphenhydramine and Dimenhydrinate
- Diphenhydramine : 2-(diphenylmethoxy)-N,N-dimethylethanamine, an antihistamine with antimuscarinic effects. Shares the N,N-dimethylethanamine moiety with orphenadrine but lacks the o-methyl substitution on the benzene ring ().
- Dimenhydrinate : A 1:1 complex of diphenhydramine and 8-chlorotheophylline, used as an antiemetic. Molecular weight 469.96 g/mol ().
me-DIPH and me2-DIPH
- me-DIPH (Orphenadrine) : N,N-dimethyl-2-(2-methyl-benzhydryloxy)-ethylamine, structurally analogous to orphenadrine. Used to reduce renal toxicity of platinum-based chemotherapeutics at 20 mg/kg ().
- me2-DIPH : Features a 2,6-dimethylphenyl substitution, enhancing potency (effective dose: 10 mg/kg) ().
Nefopam
- A non-opioid analgesic structurally related to orphenadrine but lacking NMDA receptor antagonism.
Pharmacological Activity
| Compound | Primary Use | Key Structural Feature | ED50 (Antifungal)* | Neuroprotective Activity |
|---|---|---|---|---|
| Orphenadrine | Muscle relaxation, antihistamine | N,N-dimethylethanamine chain | 40–50 mg/L | NMDA receptor antagonism |
| Des(N,N-dimethylethanamine) Dimer | Under investigation | Dimerized diphenylmethoxy backbone | Not reported | Potential Hsp90 modulation |
| Dimenhydrinate | Antiemetic | 8-chlorotheophylline complex | N/A | Sedative effects |
| me-DIPH | Chemoprotectant | 2-methyl-benzhydryloxy substitution | N/A | Reduces DNA platination toxicity |
Data for antifungal activity from analogs with *N,N-dimethylethanamine groups ().
Key Findings
- Antifungal Activity : Compounds with N,N-dimethylethanamine substituents exhibit moderate activity (ED50 ~40–50 mg/L), while benzyloxy-substituted dimers show superior efficacy (ED50 25–32 mg/L) ().
- Neuroprotection : Orphenadrine’s NMDA receptor antagonism (IC50 ~20 µM) contrasts with nefopam’s lack of efficacy at similar concentrations ().
- Metabolism : Orphenadrine undergoes rapid demethylation and oxidation, with only 8% excreted unchanged (). Dimerization may slow metabolic clearance.
Biological Activity
Des(N,N-dimethylethanamine) Orphenadrine Dimer is a compound derived from orphenadrine, which is known for its muscle relaxant and anticholinergic properties. This article delves into the biological activity of this dimer, reviewing its pharmacodynamics, mechanisms of action, and potential therapeutic applications based on available research findings.
Overview of Orphenadrine
Orphenadrine is primarily used as a muscle relaxant and to manage symptoms of Parkinson's disease. It acts as a non-selective muscarinic antagonist and has notable effects on various neurotransmitter systems, particularly through NMDA receptor antagonism. The pharmacological profile includes:
- Muscle Relaxation : It alleviates discomfort associated with acute painful musculoskeletal conditions.
- Parkinsonian Effects : It helps restore balance in cholinergic and dopaminergic neurotransmission, improving symptoms like rigidity and tremor .
Chemical Structure and Properties
The this compound has the following chemical characteristics:
- Molecular Formula : C28H26O
- CAS Number : 14692176
- Molecular Weight : 410.51 g/mol
The dimer exhibits several mechanisms that contribute to its biological activity:
- Anticholinergic Activity : By blocking muscarinic receptors, it reduces the effects of acetylcholine, which is beneficial in conditions characterized by excessive cholinergic activity.
- NMDA Receptor Antagonism : The dimer inhibits NMDA receptors, which may contribute to its analgesic effects and potential neuroprotective properties against excitotoxicity .
- Histamine H1 Receptor Antagonism : This action may provide additional antihistaminic effects, contributing to its overall therapeutic profile .
Pharmacodynamics
The pharmacokinetics of orphenadrine suggest that the dimer likely shares similar properties:
- Bioavailability : Approximately 90% when administered orally.
- Protein Binding : High binding affinity (95%).
- Metabolism : Primarily hepatic, leading to active metabolites such as N-demethyl orphenadrine .
- Half-life : Ranges from 13 to 20 hours, allowing for sustained therapeutic effects.
Antitumor Activity
Recent studies have indicated that compounds structurally related to orphenadrine may exhibit antitumor properties. For instance, a novel farnesyltransferase inhibitor demonstrated significant cytotoxicity against various cancer cell lines, suggesting that derivatives of orphenadrine could be explored for similar applications .
Case Studies
-
Muscle Spasms and Pain Management :
- A clinical trial involving patients with acute musculoskeletal pain showed significant improvement in pain scores when treated with orphenadrine compared to placebo.
- The mechanism attributed to its anticholinergic properties and NMDA receptor blockade was highlighted as a key factor in pain relief.
-
Parkinson's Disease Management :
- In a cohort of patients with Parkinsonian syndromes, treatment with orphenadrine led to notable improvements in motor function and reduced rigidity.
- The study emphasized the importance of balancing dopaminergic and cholinergic activity in managing symptoms effectively.
Data Table: Summary of Biological Activities
Preparation Methods
Synthesis via N,N-dimethylethanolamine and 2-Methyldiphenyl Methyl Chloride
A key synthetic approach involves the nucleophilic substitution reaction between N,N-dimethylethanolamine and 2-methyldiphenyl methyl chloride under heating conditions to form an intermediate orphenadrine-like compound, which can dimerize to form the dimer impurity.
Step 1: Formation of Orphenadrine Intermediate
- React N,N-dimethylethanolamine with 2-methyldiphenyl methyl chloride in a reaction flask.
- Stir the mixture and heat to a temperature range of 100 °C to 130 °C for approximately 2 hours.
- After completion, cool the mixture and extract the organic layer using a solvent such as ether.
- Wash the organic phase with water multiple times and dry over anhydrous potassium carbonate (K2CO3).
- Filter and evaporate the solvent to obtain the orphenadrine intermediate with a yield of around 56%.
Step 2: Formation of this compound
- The orphenadrine intermediate can undergo dimerization under certain conditions, possibly during purification or storage, to form the this compound.
- This dimer is isolated as a neat compound with a molecular weight of 378.5 g/mol and can be purified by recrystallization or chromatographic techniques.
Isolation as an Impurity in Orphenadrine Synthesis
- This compound is often detected as an impurity (Orphenadrine Impurity 2) in commercial orphenadrine preparations.
- Its formation is linked to side reactions or incomplete conversions during the synthesis of orphenadrine, especially when N,N-dimethylethanolamine derivatives are involved.
- Analytical methods such as chromatographic separation and spectroscopic identification are used to detect and quantify this impurity.
Industrial Considerations
- The synthetic route involving N,N-dimethylethanolamine and 2-methyldiphenyl methyl chloride is considered straightforward but may have limitations in industrial scalability due to moderate yields and the formation of impurities including the dimer.
- Optimization of reaction conditions (temperature, solvent choice, reaction time) is essential to minimize dimer formation when pure orphenadrine is desired.
- Conversely, controlled synthesis of the dimer can be achieved by adjusting reaction parameters to favor dimerization for research or impurity profiling purposes.
Data Table Summarizing Preparation Parameters
| Step | Reactants/Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | N,N-dimethylethanolamine + 2-methyldiphenyl methyl chloride | Stirring at 100–130 °C for 2 h | ~56 | Extraction with ether, drying with K2CO3 |
| 2 | Orphenadrine intermediate | Cooling, recrystallization | Variable | Dimer forms as impurity or isolated compound |
| - | Purification | Solvent washing, drying | - | Purity depends on process conditions |
Analytical and Research Findings Related to Preparation
- The dimer impurity exhibits a predicted boiling point of approximately 495.5 ± 14.0 °C and density around 1.082 ± 0.06 g/cm³, indicating its stability as a high molecular weight compound.
- Spectrofluorometric methods have been developed to detect orphenadrine and related compounds, though specific direct quantification of the dimer is less commonly reported. These methods can assist in monitoring impurity levels during synthesis.
- The dimer is chemically stable and can be isolated as a neat solid, facilitating its use as a reference impurity standard in quality control.
Q & A
Basic: What are the recommended synthesis protocols for Des(N,N-dimethylethanamine) Orphenadrine Dimer, and how do solvent systems influence yield?
Answer:
The synthesis of orphenadrine derivatives typically involves column chromatography with solvent systems optimized for separation. For example, cyclohexane/ethyl acetate mixtures (e.g., 50:50 or 80:20 ratios) with 1% N,N-dimethylethanamine as an additive improve separation efficiency by reducing tailing and enhancing resolution. Purification may require multiple passes, such as using gradient elution from 80:20 to 60:40 cyclohexane/ethyl acetate with 1% N,N-dimethylethanamine to isolate isomers . Solvent polarity directly impacts retention times and purity; higher ethyl acetate content increases polarity, aiding in resolving polar by-products.
Basic: How is structural characterization of Orphenadrine Dimer performed, and what analytical techniques are critical?
Answer:
Key techniques include:
- NMR Spectroscopy : For confirming substituent positions and detecting conformational isomers (e.g., disordered phenyl rings in the orphenadrinium cation) .
- High-Resolution Mass Spectrometry (HR-MS) : To verify molecular ions (e.g., m/z = 480.2752 for a spirocyclic derivative) .
- X-ray Crystallography : Resolves crystallographic disorder, as seen in orphenadrinium picrate, where phenyl rings exhibit occupancies of 66.2% and 33.8% .
Basic: What are the safety and handling protocols for intermediates like N,N-dimethylethanamine during synthesis?
Answer:
- Personal Protective Equipment (PPE) : Gloves, protective eyewear, and lab coats are mandatory to avoid skin contact .
- Waste Management : Segregate hazardous waste (e.g., azide-containing intermediates) and dispose via certified biohazard treatment facilities .
- Ventilation : Use fume hoods when handling volatile amines or azides to prevent inhalation .
Advanced: How do structural modifications in Orphenadrine Dimer influence pharmacological activity, such as receptor affinity or antiallodynic effects?
Answer:
Substituents on the ethanamine backbone modulate receptor interactions. For example:
- σ Receptor Affinity : Spirocyclic derivatives with exocyclic amines show enhanced antiallodynic activity due to improved binding to σ-1 receptors, as demonstrated in rodent models .
- Dose-Response : Modifying the benzhydryloxy group (e.g., me-DIPH vs. me2-DIPH) alters DNA platination inhibition efficacy in renal cells (me-DIPH ED₅₀: 20 mg/kg; me2-DIPH ED₅₀: 10 mg/kg) .
Advanced: What experimental strategies address contradictions in thermal stability data for N,N-dimethylethanamine derivatives?
Answer:
- Kinetic Modeling : Use quantum chemistry simulations (e.g., MPWB1K/6-31+G(d,p)) to predict decomposition pathways. For DMAZ, N–N₂ bond fission dominates, with rate constants adjusted for solvent effects (e.g., n-dodecane solvation reduces activation energy by 1.4 kcal/mol) .
- Differential Scanning Calorimetry (DSC) : Validate simulated decomposition kinetics under controlled heating rates.
Advanced: How can researchers optimize chromatographic conditions to resolve stereoisomers of Orphenadrine Dimer?
Answer:
- Additive Screening : Incorporate 1–2% N,N-dimethylethanamine or formic acid to suppress silanol interactions in normal-phase chromatography .
- Gradient Elution : Start with high cyclohexane content (80:20) to retain nonpolar isomers, then increase ethyl acetate (60:40) to elute polar species .
- Stationary Phase Selection : Use silica gel with 60 Å pore size for better resolution of bulky dimers.
Advanced: What methodologies are employed to study the environmental impact of Orphenadrine Dimer intermediates?
Answer:
- Biodegradation Assays : Use OECD 301F tests to measure mineralization rates of N,N-dimethylethanamine derivatives in activated sludge.
- Ecotoxicity Profiling : Conduct Daphnia magna acute toxicity tests (LC₅₀) for azide-containing intermediates .
Basic: How are reference standards for Orphenadrine Dimer validated in analytical method development?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
